molecular formula C17H27N7O4 B12423460 Hynic-PEG3-N3

Hynic-PEG3-N3

Cat. No.: B12423460
M. Wt: 393.4 g/mol
InChI Key: CQCWBZYMVINCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hynic-PEG3-N3 is a cleavable 3-unit polyethylene glycol antibody-drug conjugate linker. It is commonly employed in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hynic-PEG3-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units and the introduction of an azide group. The synthesis typically involves the following steps:

    Polyethylene Glycol Modification: The polyethylene glycol chain is modified to introduce functional groups that can react with other molecules.

    Azide Group Introduction: An azide group is introduced into the polyethylene glycol chain through a reaction with sodium azide.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistent quality and yield. The use of automated reactors and advanced purification techniques helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Hynic-PEG3-N3 undergoes several types of chemical reactions, including:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be carried out in various solvents, including water and organic solvents, at room temperature.

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are highly stable and can be used in various applications, including bioconjugation and drug delivery.

Scientific Research Applications

Hynic-PEG3-N3 has a wide range of scientific research applications, including:

Mechanism of Action

Hynic-PEG3-N3 exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with alkyne groups in target molecules, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and the creation of stable bioconjugates. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.

Comparison with Similar Compounds

Hynic-PEG3-N3 is unique due to its cleavable nature and the presence of a 3-unit polyethylene glycol chain. Similar compounds include:

    Hynic-PEG2-N3: A similar compound with a shorter polyethylene glycol chain.

    Hynic-PEG4-N3: A similar compound with a longer polyethylene glycol chain.

    Hynic-PEG3-DBCO: A compound with a dibenzocyclooctyne group instead of an azide group.

Compared to these similar compounds, this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C17H27N7O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H27N7O4/c1-14(2)22-23-16-4-3-15(13-20-16)17(25)19-5-7-26-9-11-28-12-10-27-8-6-21-24-18/h3-4,13H,5-12H2,1-2H3,(H,19,25)(H,20,23)

InChI Key

CQCWBZYMVINCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C

Origin of Product

United States

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